Nitrite

Beschreibung

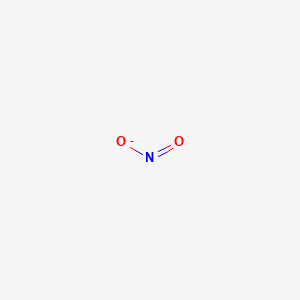

Structure

3D Structure

Eigenschaften

IUPAC Name |

nitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO2/c2-1-3/h(H,2,3)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVCWXUNBOPUCH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024219 |

Source

|

| Record name | Nitrite ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.006 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrites, inorganic, n.o.s. appears as colorless solutions or crystalline solids. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |

Source

|

| Record name | NITRITES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14797-65-0 |

Source

|

| Record name | NITRITES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14797-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrite ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRITE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39976L608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nitrite: A Bioactive Signaling Molecule in Mammalian Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, nitrite (NO₂⁻) was largely considered an inert, terminal oxidation product of nitric oxide (NO) metabolism in mammalian systems. However, a paradigm shift in our understanding has repositioned this compound as a critical signaling molecule and a physiological reservoir of NO, particularly under hypoxic conditions. This guide provides a comprehensive technical overview of the core principles of this compound signaling in mammalian cells. It details the endogenous and exogenous sources of this compound, the diverse enzymatic and non-enzymatic pathways of its bioactivation, and its multifaceted roles in cardiovascular homeostasis, mitochondrial function, and cytoprotection. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for the study of this compound signaling, and presents visual diagrams of the core signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Re-emergence of this compound in Cellular Signaling

This compound, the anion of nitrous acid, has long been recognized for its role in various industrial applications and as a food preservative. In mammalian physiology, it was historically viewed as a simple, inactive metabolite of nitric oxide (NO), a critical signaling molecule involved in a plethora of physiological processes.[1][2][3] However, compelling evidence over the past two decades has revealed that this compound is far from inert. It is now established as a key player in a range of signaling events, primarily through its reduction back to bioactive NO, especially in environments with low oxygen tension (hypoxia).[1][2] This nitrate-nitrite-NO pathway provides an alternative, nitric oxide synthase (NOS)-independent mechanism for NO generation, with profound implications for physiology and therapeutics.[4][5]

This guide will delve into the fundamental aspects of this compound's role as a signaling molecule, exploring its origins, mechanisms of action, and physiological significance.

Sources of this compound in Mammalian Systems

This compound in the body is derived from two primary sources: the oxidation of endogenously produced NO and the reduction of dietary nitrate (B79036).

-

Endogenous Production: The majority of circulating this compound originates from the oxidation of NO synthesized by the family of nitric oxide synthase (NOS) enzymes (eNOS, nNOS, and iNOS).[3] While this oxidation was once thought to be an irreversible termination of NO signaling, it is now understood to be a crucial step in forming a stable reserve of NO bioactivity in the form of this compound.[3]

-

Dietary Intake and Entero-Salivary Circulation: A significant portion of the body's this compound pool comes from the consumption of nitrate-rich foods, particularly green leafy vegetables and beetroot.[4][6] Ingested nitrate is absorbed into the bloodstream and actively concentrated in the salivary glands.[6] Commensal bacteria on the dorsal surface of the tongue then reduce this salivary nitrate to this compound.[6][7] Swallowed this compound can then be absorbed into the systemic circulation or be converted to NO in the acidic environment of the stomach.[6] This entero-salivary circulation of nitrate and this compound is a vital contributor to systemic this compound levels.[7]

Bioactivation of this compound: The Reduction to Nitric Oxide

The signaling functions of this compound are predominantly mediated through its one-electron reduction to nitric oxide. This process is exquisitely sensitive to oxygen levels, with the rate of reduction increasing as oxygen tension decreases.[1][2] Several enzymatic and non-enzymatic pathways contribute to this bioactivation.

Enzymatic this compound Reductases

A growing number of mammalian proteins have been identified to possess this compound reductase activity. These include:

-

Xanthine (B1682287) Oxidoreductase (XOR): This molybdenum-containing enzyme, primarily known for its role in purine (B94841) metabolism, is a significant contributor to this compound reduction, particularly in ischemic tissues.[8][9] The this compound reductase activity of XOR is enhanced under acidic conditions, which are characteristic of ischemia.[10][11]

-

Mitochondrial Enzymes: Mitochondria play a crucial role in this compound metabolism. Components of the electron transport chain, including cytochrome c oxidase, have been shown to reduce this compound to NO, especially under hypoxic conditions.[12][13] This intramitochondrial NO production can modulate cellular respiration.[1][13] The mitochondrial amidoxime-reducing components (mARC-1 and mARC-2) also exhibit this compound reductase activity.[14][15]

-

Heme-Containing Proteins (Hemoglobins and Myoglobin): Deoxygenated hemoglobin in red blood cells and deoxymyoglobin in muscle tissue are efficient this compound reductases.[16][17] This activity is allosterically regulated by the oxygen saturation of the heme iron, making these proteins effective oxygen sensors that can generate NO in response to hypoxia.[12][16] The reaction of this compound with deoxyhemoglobin is a key mechanism for hypoxic vasodilation.[16][17]

Non-Enzymatic this compound Reduction

Under acidic conditions, this compound can be protonated to form nitrous acid (HNO₂), which can then decompose to generate various nitrogen oxides, including NO.[18] This pathway is particularly relevant in the stomach's acidic milieu and in severely ischemic tissues where local pH can drop significantly.[18][19]

Physiological Signaling Roles of this compound

The localized production of NO from this compound underpins its diverse physiological functions.

Cardiovascular Homeostasis and Hypoxic Vasodilation

This compound is a potent vasodilator, particularly in hypoxic conditions.[1][20] The reduction of this compound to NO by deoxyhemoglobin in red blood cells and by XOR in the vasculature leads to the relaxation of vascular smooth muscle and an increase in blood flow to ischemic tissues.[16][20] This mechanism is crucial for matching oxygen delivery to metabolic demand.[20] Dietary nitrate supplementation has been shown to lower blood pressure, an effect attributed to its conversion to this compound and then NO.[4]

Modulation of Mitochondrial Respiration

NO produced from this compound within or near mitochondria can reversibly inhibit cytochrome c oxidase (Complex IV) of the electron transport chain.[1][13] This inhibition can reduce oxygen consumption, which may be a protective mechanism during ischemia, preserving oxygen for other essential cellular processes.[3][21]

Cytoprotection in Ischemia-Reperfusion Injury

Administration of this compound has been shown to protect various organs, including the heart and liver, from ischemia-reperfusion (I/R) injury.[2][21] The protective mechanisms are multifaceted and include the modulation of mitochondrial function, reduction of oxidative stress, and S-nitrosation of key proteins.[22]

Gene Expression and Protein Modification

This compound and its downstream products can influence gene expression and post-translationally modify proteins.[23] A key modification is S-nitrosation, the addition of a nitroso group to a cysteine thiol on a protein.[22] This modification can alter the function of a wide range of proteins, including enzymes, ion channels, and transcription factors, thereby transducing NO-dependent signals.[22]

Quantitative Data

Table 1: Physiological Concentrations of this compound and Nitrate

| Analyte | Matrix | Concentration (Human) | Reference |

| This compound (NO₂⁻) | Plasma | 50 - 300 nM | [8][24] |

| Red Blood Cells | ~150 nM | [25] | |

| Saliva | 50 - 200 µM | [25] | |

| Skeletal Muscle | ~10-20 nmol/g wet weight | [25] | |

| Nitrate (NO₃⁻) | Plasma | 20 - 60 µM | [8][25] |

| Saliva | 0.5 - 2 mM | [25] | |

| Skeletal Muscle | ~20-50 nmol/g wet weight | [25] |

Note: Concentrations can vary significantly based on dietary intake of nitrate.

Table 2: Kinetic Parameters of Selected Mammalian this compound Reductases

| Enzyme | Substrate | Kₘ | Vₘₐₓ / Rate Constant | Conditions | Reference |

| Deoxymyoglobin | This compound | - | 12.4 M⁻¹s⁻¹ (bimolecular rate constant) | pH 7.4, 37°C | [1][6] |

| Xanthine Oxidase | This compound | Decreases 6-fold from pH 7.4 to 6.3 | Specificity constant increases 8-fold from pH 7.4 to 6.3 | pH-dependent | [11][26] |

| mARC-1 | This compound | 9.5 ± 1.5 mM | 3.60 ± 1.5 nmol NO·s⁻¹·mg⁻¹ | - | [14] |

Table 3: Dose-Response of this compound on Human Vasodilation

| This compound Concentration | Effect | Condition | Reference |

| 1 µmol/min (infusion) | +36% forearm blood flow | Hypoxia (12% inspired O₂) | [27] |

| 900 nmol/L | Vasodilation | Exercise stress | [28] |

| 2.5 µmol/L | +22% forearm blood flow | - | [28] |

| 200 µmol/L | +170% forearm blood flow | - | [28] |

Experimental Protocols

Measurement of this compound and Nitrate by Chemiluminescence

This protocol is adapted from established methods for the sensitive quantification of this compound and nitrate in biological samples.[2][23]

Principle: this compound and nitrate are chemically reduced to NO gas, which is then detected by its reaction with ozone in a chemiluminescence analyzer.

Materials:

-

Chemiluminescence NO analyzer

-

Purge vessel

-

Inert gas (e.g., nitrogen or argon)

-

This compound preserving solution (e.g., N-ethylmaleimide (NEM) and potassium ferricyanide)

-

Tri-iodide (I₃⁻) reducing solution (for this compound)

-

Vanadium (III) chloride (VCl₃) reducing solution (for nitrate)

-

Sodium this compound and sodium nitrate standards

-

Samples (plasma, tissue homogenates, etc.)

Procedure:

-

Sample Collection and Preservation:

-

For blood samples, collect in heparinized tubes and immediately add this compound preserving solution to prevent artefactual formation or degradation of this compound.

-

Centrifuge to separate plasma.

-

For tissues, homogenize in a suitable buffer containing this compound preserving solution.

-

-

This compound Measurement:

-

Set up the chemiluminescence analyzer according to the manufacturer's instructions.

-

Add the tri-iodide reducing solution to the purge vessel.

-

Inject a known volume of the sample or standard into the purge vessel.

-

The generated NO gas is carried by the inert gas stream to the detector.

-

Record the signal and quantify the this compound concentration by comparing it to a standard curve.

-

-

Nitrate Measurement:

-

Use the VCl₃ reducing solution in the purge vessel, which reduces both this compound and nitrate to NO.

-

Measure the total NOx (this compound + nitrate) concentration as described above.

-

Calculate the nitrate concentration by subtracting the this compound concentration (measured separately) from the total NOx concentration.

-

Griess Assay for this compound Determination

This colorimetric assay is a simpler, though less sensitive, method for this compound quantification.[16][19][29]

Principle: The Griess reagent reacts with this compound in a two-step diazotization reaction to form a colored azo compound, which can be measured spectrophotometrically.

Materials:

-

Spectrophotometer or microplate reader

-

Griess reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic buffer)

-

Sodium this compound standards

-

Samples (deproteinized plasma, cell culture media, etc.)

Procedure:

-

Sample Preparation:

-

Deproteinize samples (e.g., by ultrafiltration) to avoid interference.

-

-

Assay:

-

Pipette samples and standards into a 96-well plate.

-

Add the Griess reagent to each well and mix.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at ~540 nm.

-

Determine the this compound concentration from a standard curve.

-

Aortic Ring Bioassay for Vasodilation

This ex vivo method is used to assess the vasoactive properties of this compound.[17][21][30]

Principle: The relaxation of pre-constricted aortic rings is measured in response to the addition of this compound under controlled oxygen conditions.

Materials:

-

Organ bath system with force transducers

-

Krebs-Henseleit buffer

-

Gas mixture supply (for normoxic and hypoxic conditions)

-

Vasoconstrictor (e.g., phenylephrine)

-

This compound solutions

-

Aorta from a laboratory animal (e.g., rat or mouse)

Procedure:

-

Tissue Preparation:

-

Isolate the thoracic aorta and carefully clean it of surrounding tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, bubbled with a normoxic gas mixture (e.g., 95% O₂/5% CO₂).

-

Apply a basal tension and allow the rings to equilibrate.

-

-

Viability and Pre-constriction:

-

Test the viability of the rings with a high potassium chloride solution.

-

Pre-constrict the rings with a vasoconstrictor like phenylephrine (B352888) to achieve a stable submaximal contraction.

-

-

This compound Administration and Data Acquisition:

-

Switch to the desired oxygen tension (normoxic or hypoxic).

-

Add cumulative concentrations of this compound to the bath and record the changes in isometric tension.

-

Express the relaxation as a percentage of the pre-constriction.

-

Signaling Pathways and Visualizations

The Nitrate-Nitrite-NO Signaling Pathway

Caption: The entero-salivary pathway for dietary nitrate conversion to this compound and nitric oxide.

Hypoxic Bioactivation of this compound

Caption: Oxygen-dependent regulation of NO production from NOS and this compound.

Downstream Signaling of this compound-Derived NO

Caption: Major downstream signaling pathways activated by this compound-derived nitric oxide.

Conclusion and Future Directions

The recognition of this compound as a key signaling molecule has opened up new avenues for understanding and treating a variety of pathological conditions, particularly those involving hypoxia and ischemia. Its role as a physiological reservoir of NO provides a crucial backup system for NO generation when NOS activity is compromised. The therapeutic potential of dietary nitrate and this compound supplementation is an area of active investigation for conditions such as hypertension, peripheral artery disease, and heart failure.[4][30]

Future research will likely focus on further elucidating the specific contributions of different this compound reductases in various tissues and disease states, understanding the full scope of this compound-mediated protein modifications, and optimizing therapeutic strategies that leverage the nitrate-nitrite-NO pathway for clinical benefit. A deeper comprehension of the intricate regulation of this compound homeostasis and bioactivation will be paramount for the successful translation of this fundamental biological process into novel therapeutic interventions.

References

- 1. ahajournals.org [ahajournals.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound reductase function of deoxymyoglobin: oxygen sensor and regulator of cardiac energetics and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Research Portal [rex.libraries.wsu.edu]

- 8. Nitrate and this compound in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 10. Identification and quantification of protein S-nitrosation by this compound in the mouse heart during ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound reductase activity of rat and human xanthine oxidase, xanthine dehydrogenase, and aldehyde oxidase: evaluation of their contribution to NO formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The functional this compound reductase activity of the heme-globins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric Oxide Production from this compound Occurs Primarily in Tissues Not in the Blood: CRITICAL ROLE OF XANTHINE OXIDASE AND ALDEHYDE OXIDASE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Reductase and Nitric-oxide Synthase Activity of the Mitochondrial Molybdopterin Enzymes mARC1 and mARC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol Griess Test [protocols.io]

- 17. journals.physiology.org [journals.physiology.org]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. mdpi.com [mdpi.com]

- 21. This compound Regulates Hypoxic Vasodilation via Myoglobin–Dependent Nitric Oxide Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hemoglobin oxygen fractional saturation regulates this compound-dependent vasodilation of aortic ring bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measuring this compound and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Time course of human skeletal muscle nitrate and this compound concentration changes following dietary nitrate ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 26. uniprot.org [uniprot.org]

- 27. Low-dose sodium this compound vasodilates hypoxic human pulmonary vasculature by a means that is not dependent on a simultaneous elevation in plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ahajournals.org [ahajournals.org]

- 29. High-Throughput Griess Assay of this compound and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Hypoxic Vasodilation by Red Blood Cells: Evidence for an S-Nitrosothiol—Based Signal - PMC [pmc.ncbi.nlm.nih.gov]

role of nitrite in nitric oxide homeostasis

An In-depth Technical Guide on the Core Role of Nitrite in Nitric Oxide Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, the anion this compound (NO₂⁻) was considered merely an inert, terminal oxidation product of endogenous nitric oxide (NO) metabolism.[1] This perspective has been fundamentally reshaped by the discovery that this compound serves as a crucial physiological reservoir of NO.[2][3][4] Under conditions of hypoxia or acidosis, this compound can be reduced back to bioactive NO, playing a pivotal role in a range of physiological and pathophysiological processes.[5][3][6][7] This "nitrate-nitrite-NO" pathway provides a critical backup system for NO generation when the classical L-arginine-dependent NO synthase (NOS) enzymes are dysfunctional or limited by oxygen availability.[8][9] This guide provides a comprehensive technical overview of the mechanisms governing this compound's role in NO homeostasis, its physiological significance, the experimental methodologies used in its study, and its emerging therapeutic potential.

I. This compound Metabolism and Bioactivation: Pathways of Reduction to Nitric Oxide

The bioactivation of this compound to NO is not a random process but is tightly regulated by local physiological conditions, primarily oxygen tension and pH.[8][10] The reduction is catalyzed by a diverse array of enzymatic and non-enzymatic systems.

A. Enzymatic Pathways

A number of metalloproteins have been identified as having this compound reductase activity, converting this compound to NO under hypoxic conditions.[11]

-

Heme Globins (Hemoglobin and Myoglobin): Deoxygenated hemoglobin (deoxyhemoglobin) and deoxymyoglobin are now recognized as major physiological this compound reductases.[12][13][14] The reaction is allosterically controlled and is most efficient at intermediate oxygen saturations, around the P₅₀ of hemoglobin (the partial pressure of oxygen at which hemoglobin is 50% saturated).[15][16] This links NO generation directly to the oxygen-carrying state of the blood, allowing for targeted NO delivery to hypoxic tissues to facilitate vasodilation.[13][15] Deoxymyoglobin reduces this compound approximately 36 times faster than deoxyhemoglobin due to its lower heme redox potential, playing a significant role in regulating mitochondrial respiration within cardiac and skeletal muscle.[14][17]

-

Molybdenum-Containing Enzymes (Xanthine Oxidoreductase and Aldehyde Oxidase): Xanthine (B1682287) oxidoreductase (XOR) and aldehyde oxidase (AO), both molybdoenzymes, can reduce this compound to NO, particularly under hypoxic and acidic conditions.[8][11][18][19] XOR, which is widely expressed, can utilize NADH or its purine (B94841) substrates (hypoxanthine and xanthine) as reducing equivalents.[18][19] This pathway is considered a significant contributor to NO generation in tissues, as opposed to the blood.[10]

-

Mitochondrial Electron Transport Chain: Components of the mitochondrial respiratory chain can reduce this compound to NO, especially during hypoxia.[3][20][21] This process is thought to involve the ubiquinone/cytochrome bc1 couple (Complex III) and cytochrome c oxidase (Complex IV).[20][22] The resulting NO can then reversibly inhibit cytochrome c oxidase, a mechanism proposed to reduce oxygen consumption, limit the generation of reactive oxygen species (ROS) during reperfusion, and contribute to cellular "hibernation" and cytoprotection during ischemic events.[3][23][24]

B. Non-Enzymatic Pathways

Under acidic conditions, this compound can be reduced to NO non-enzymatically. This is particularly relevant in the stomach, where the low pH facilitates the protonation of this compound to nitrous acid (HNO₂), which then decomposes to form NO and other nitrogen oxides.[8][9] This pathway contributes to gastric mucosal defense and blood flow regulation. Reducing agents such as ascorbate (B8700270) (Vitamin C) and polyphenols can also accelerate this chemical reduction.[3][25]

Diagram of this compound Reduction Pathways

References

- 1. This compound in nitric oxide biology: cause or consequence? A systems-based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A physiological store of nitric oxide and modulator of mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Physiological Store of Nitric Oxide and Modulator of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of the anion this compound in ischemia-reperfusion cytoprotection and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as regulator of hypoxic signaling in mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as regulator of hypoxic signaling in mammalian physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of this compound Reduction to Nitric Oxide in the Heart and Vessel Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Nitrate-Nitrite-Nitric Oxide Pathway on Healthy Ageing: A Review of Pre-clinical and Clinical Data on the Impact of Dietary Nitrate in the Elderly [frontiersin.org]

- 10. Nitric Oxide Production from this compound Occurs Primarily in Tissues Not in the Blood: CRITICAL ROLE OF XANTHINE OXIDASE AND ALDEHYDE OXIDASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Putting xanthine oxidoreductase and aldehyde oxidase on the NO metabolism map: this compound reduction by molybdoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The : a comparative perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound reduction to nitric oxide by deoxyhemoglobin vasodilates the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deoxymyoglobin is a this compound reductase that generates nitric oxide and regulates mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. JCI - Enzymatic function of hemoglobin as a this compound reductase that produces NO under allosteric control [jci.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Xanthine Oxidoreductase-Catalyzed Reduction of this compound to Nitric Oxide: Insights Regarding Where, When and How - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mitochondria recycle this compound back to the bioregulator nitric monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Mitochondria recycle this compound back to the bioregulator nitric monoxide. | Semantic Scholar [semanticscholar.org]

- 22. The redox interplay between this compound and nitric oxide: From the gut to the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound augments tolerance to ischemia/reperfusion injury via the modulation of mitochondrial electron transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to Endogenous Nitrite Production Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous nitrite is a critical signaling molecule and a key intermediate in the nitric oxide (NO) metabolic pathway. Its production is integral to a wide range of physiological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of this compound and NO homeostasis is implicated in numerous pathological conditions, making the pathways of its formation a subject of intense research and a target for therapeutic intervention. This technical guide provides a comprehensive overview of the core endogenous this compound production pathways, detailed experimental protocols for its quantification, and a summary of key quantitative data to support researchers in this field.

Core Pathways of Endogenous this compound Production

There are two primary pathways for endogenous this compound production in mammals: the direct oxidation of L-arginine by nitric oxide synthases (NOS) and the reduction of nitrate (B79036), which involves a complex interplay between the host and its microbiome.

The L-Arginine-Nitric Oxide Synthase (NOS) Pathway

The canonical pathway for NO and subsequent this compound formation is the enzymatic conversion of the amino acid L-arginine to L-citrulline and NO.[1][2] This reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The produced NO is a short-lived radical that is rapidly oxidized to this compound and nitrate in biological systems.[3]

There are three main isoforms of NOS, each with distinct tissue distributions, regulatory mechanisms, and functions:

-

Neuronal NOS (nNOS or NOS1): Predominantly found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and central regulation of blood pressure.[2]

-

Endothelial NOS (eNOS or NOS3): Primarily located in the endothelium, eNOS is a key regulator of vascular tone and blood pressure.[2] Both nNOS and eNOS are constitutive, calcium/calmodulin-dependent enzymes that produce low, transient levels of NO for signaling purposes.

-

Inducible NOS (iNOS or NOS2): As its name suggests, iNOS expression is induced in various cell types, particularly macrophages, in response to inflammatory stimuli such as cytokines. It is a calcium-independent enzyme that produces large, sustained amounts of NO as part of the immune response.

The catalytic activity of all NOS isoforms is dependent on several cofactors, including flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), tetrahydrobiopterin (B1682763) (BH4), and NADPH.[2]

Caption: The L-Arginine-NOS pathway for nitric oxide and subsequent this compound production.

The Nitrate-Nitrite-NO Pathway

An alternative route for this compound and NO generation is the reduction of inorganic nitrate (NO3-). This pathway is particularly important under hypoxic or acidic conditions where NOS activity may be compromised. It involves a two-step reduction process: first from nitrate to this compound, and then from this compound to NO.

A significant portion of dietary nitrate is absorbed in the upper gastrointestinal tract and enters the entero-salivary circulation.[4] Approximately 25% of circulating nitrate is actively taken up by the salivary glands and concentrated in saliva.[5] Commensal bacteria residing on the dorsal surface of the tongue, possessing nitrate reductase enzymes, reduce this salivary nitrate to this compound.[4][6][7] Key bacterial genera involved in this process include Veillonella, Actinomyces, Rothia, and Neisseria.[4][5][8] Upon swallowing, the this compound-rich saliva enters the acidic environment of the stomach, where it can be further reduced to NO.

While bacteria are the primary contributors to nitrate reduction, mammalian tissues also possess this capability, albeit to a lesser extent. The enzyme xanthine (B1682287) oxidoreductase (XOR), found in various tissues, can reduce nitrate to this compound, particularly under hypoxic conditions.[9][10][11] XOR can also directly reduce this compound to NO.[9][10][11][12] Other proteins and enzymes, including components of the mitochondrial electron transport chain, have also been implicated in this compound reduction to NO.

References

- 1. Measuring this compound and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 3. Methods of quantitative analysis of the nitric oxide metabolites this compound and nitrate in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of bacterial nitrate reduction in the human oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metagenomic Analysis of Nitrate-Reducing Bacteria in the Oral Cavity: Implications for Nitric Oxide Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of bacterial nitrate reduction in the human oral cavity | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Generation of nitric oxide by a this compound reductase activity of xanthine oxidase: a potential pathway for nitric oxide formation in the absence of nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms underlying erythrocyte and endothelial this compound reduction to nitric oxide in hypoxia: role for xanthine oxidoreductase and endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Xanthine Oxidoreductase-Catalyzed Reduction of this compound to Nitric Oxide: Insights Regarding Where, When and How - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduction of this compound to nitric oxide catalyzed by xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Functions of Dietary Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dietary nitrite, traditionally viewed as an inert oxidative end-product of endogenous nitric oxide (NO) metabolism, is now recognized as a crucial reservoir for bioactive NO. This technical guide provides a comprehensive overview of the physiological functions of dietary this compound, focusing on its role in cardiovascular health, mitochondrial function, and host defense. We delve into the underlying signaling pathways, present quantitative data from key studies in structured tables, and provide detailed experimental protocols for the methodologies cited. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of dietary this compound.

Introduction

For decades, the significance of dietary nitrate (B79036) and this compound was primarily associated with their use as preservatives in cured meats and potential health risks. However, a paradigm shift has occurred in our understanding of their physiological roles. It is now well-established that dietary nitrate, abundant in green leafy vegetables, is converted to this compound by commensal bacteria in the oral cavity. This this compound, upon entering the systemic circulation, can be reduced to nitric oxide (NO), a critical signaling molecule with diverse physiological functions. This nitrate-nitrite-NO pathway is particularly important under hypoxic or ischemic conditions when the canonical L-arginine-dependent NO synthase (NOS) pathway is compromised. This guide will explore the multifaceted physiological effects of dietary this compound, providing a detailed examination of its mechanisms of action and therapeutic implications.

The Nitrate-Nitrite-Nitric Oxide Pathway

The conversion of dietary nitrate to bioactive NO involves a series of steps that begin in the oral cavity and continue in the systemic circulation and tissues.

Enterosalivary Circulation of Nitrate

Following ingestion, dietary nitrate is absorbed in the upper gastrointestinal tract and enters the bloodstream. A significant portion of this circulating nitrate (approximately 25%) is actively taken up by the salivary glands and concentrated in saliva. Commensal bacteria on the dorsal surface of the tongue then reduce this salivary nitrate to this compound.

This compound Reduction to Nitric Oxide

Once swallowed, the this compound-rich saliva enters the acidic environment of the stomach, where this compound is protonated to form nitrous acid (HNO₂), which then decomposes to generate NO and other nitrogen oxides. A portion of the this compound is also absorbed into the systemic circulation. In the blood and tissues, this compound can be reduced to NO by various mechanisms, particularly under hypoxic conditions. These include:

-

Deoxygenated Hemoglobin and Myoglobin: Deoxyhemoglobin and deoxymyoglobin in red blood cells and muscle tissue, respectively, can act as this compound reductases, converting this compound to NO. This process is allosterically regulated by the oxygen tension, making it a highly efficient mechanism for NO generation in hypoxic tissues.

-

Xanthine Oxidoreductase: This enzyme, present in various tissues, can also catalyze the reduction of this compound to NO.

-

Mitochondrial Respiratory Chain: Components of the mitochondrial electron transport chain have been shown to reduce this compound to NO, particularly at complexes III and IV.

-

eNOS: Under certain conditions, endothelial nitric oxide synthase (eNOS) can also reduce this compound to NO.

Caption: The Nitrate-Nitrite-NO pathway.

Physiological Functions of Dietary this compound

Dietary this compound, through its conversion to NO, exerts a wide range of physiological effects, particularly impacting the cardiovascular system, mitochondrial function, and the body's defense mechanisms.

Cardiovascular Effects

The cardiovascular benefits of dietary this compound are among its most well-documented effects. These include vasodilation, blood pressure reduction, and inhibition of platelet aggregation.

NO is a potent vasodilator, and the NO generated from dietary this compound contributes to the relaxation of vascular smooth muscle, leading to increased blood flow and a reduction in blood pressure. This effect is particularly pronounced in hypoxic conditions, where NOS-dependent NO production is limited. Several studies have demonstrated that dietary nitrate supplementation, which increases circulating this compound levels, can significantly lower both systolic and diastolic blood pressure in healthy individuals and those with hypertension.

Table 1: Effects of Dietary Nitrate/Nitrite on Blood Pressure

| Study Population | Intervention | Duration | Change in Systolic BP | Change in Diastolic BP | Reference |

| Healthy Volunteers | 0.1 mmol/kg/day NaNO₃ | 3 days | ↓ | ↓ | |

| Hypertensive Patients | 250 mL/day beetroot juice | 4 weeks | ↓ 7.7 mmHg | ↓ 5.2 mmHg | |

| Healthy Volunteers | Nitrate-rich diet | Acute | ↓ 3 mmHg (with 3 mmol nitrate) | - |

Note: "↓" indicates a statistically significant decrease.

NO plays a crucial role in preventing thrombosis by inhibiting platelet aggregation. Dietary this compound has been shown to inhibit platelet aggregation, likely through its conversion to NO. For instance, a single bolus of potassium nitrate was found to inhibit platelet aggregation by up to 70%. Acidified sodium this compound has also demonstrated a dose-dependent inhibition of platelet aggregation.

Mitochondrial Function

Emerging evidence suggests that this compound can modulate mitochondrial function, particularly respiration and the generation of reactive oxygen species (ROS).

This compound, via its reduction to NO, can reversibly inhibit cytochrome c oxidase (complex IV) of the mitochondrial respiratory chain. This inhibition can reduce oxygen consumption, which may be beneficial in ischemic conditions by preserving oxygen for other cellular processes. Studies have shown that dietary nitrate supplementation can decrease whole-body oxygen consumption during exercise without affecting the maximal work rate, suggesting an increase in mitochondrial efficiency.

During ischemia-reperfusion injury, a burst of ROS from mitochondria can cause significant cellular damage. This compound has been shown to inhibit complex I of the respiratory chain during ischemia, leading to decreased mitochondrial ROS generation. This, in turn, can reduce cytochrome c release and inhibit the opening of the mitochondrial permeability transition pore, a key event in apoptosis.

Table 2: Effects of Dietary this compound on Mitochondrial Parameters

| Experimental Model | Intervention | Key Finding | Reference |

| Isolated Mitochondria | This compound | Reversible inhibition of cytochrome c oxidase | |

| Human Subjects | Dietary Nitrate | Decreased whole-body oxygen consumption during exercise | |

| Ischemia/Reperfusion | This compound | Inhibition of complex I, decreased ROS generation |

Host Defense

The generation of NO from this compound in the acidic environment of the stomach plays a role in innate immunity by creating an antimicrobial barrier against ingested pathogens.

Acidified this compound has been shown to have antimicrobial activity against various gut pathogens, including Salmonella, Yersinia, and E. coli O157. The generation of NO and other reactive nitrogen species in the stomach from dietary nitrate-derived this compound can help to protect against foodborne infections.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the physiological functions of dietary this compound.

Measurement of this compound and Nitrate in Biological Samples

Accurate quantification of this compound and nitrate in biological fluids and tissues is fundamental to understanding their metabolism and physiological effects.

Chemiluminescence is considered the gold standard for sensitive and specific measurement of this compound and nitrate.

-

Principle: This method involves the reduction of this compound and nitrate to NO gas, which is then detected by its reaction with ozone, producing light that is measured by a photomultiplier tube.

-

Procedure for this compound: Samples are injected into a reaction vessel containing a tri-iodide-based reducing agent (e.g., potassium iodide in acetic acid), which converts this compound to NO.

-

Procedure for Nitrate: To measure total NOx (this compound + nitrate), samples are first incubated with a reducing agent such as vanadium(III) chloride, which reduces both nitrate and this compound to NO. Nitrate concentration is then calculated by subtracting the this compound value from the total NOx value.

-

Sample Preparation: For blood samples, it is crucial to use a this compound-preserving solution (e.g., containing N-ethylmaleimide and potassium ferricyanide) to prevent the rapid reaction of this compound with hemoglobin. Deproteinization with methanol (B129727) may also be necessary for plasma and red blood cell samples.

The Griess assay is a simpler, though less sensitive, method for this compound determination.

-

Principle: This assay is based on a two-step diazotization reaction in which this compound reacts with sulfanilamide (B372717) in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye. The absorbance of this dye is measured spectrophotometrically at ~540 nm.

-

Procedure: To measure nitrate, it must first be reduced to this compound using an enzyme like nitrate reductase.

Assessment of Vasodilation

Forearm blood flow plethysmography is a common technique to assess the effects of vasoactive substances in humans.

-

Principle: This technique measures changes in forearm volume resulting from arterial inflow, which reflects blood flow.

-

Procedure: A strain gauge is placed around the forearm to detect changes in circumference. A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation, and an upper arm cuff is cyclically inflated to a pressure above venous pressure but below diastolic pressure to occlude venous outflow. The rate of increase in forearm volume during venous occlusion is proportional to blood flow.

-

Application: The effects of intra-arterial infusion of this compound on forearm blood flow can be measured at rest and during exercise or hypoxia.

Measurement of Mitochondrial Respiration

High-resolution respirometry is used to measure oxygen consumption in isolated mitochondria or permeabilized cells or tissue fibers.

-

Principle: An oxygen electrode in a closed chamber measures the rate of oxygen consumption by the sample.

-

Procedure: A substrate-uncoupler-inhibitor titration (SUIT) protocol is used to assess different aspects of mitochondrial function. This involves the sequential addition of various substrates (e.g., pyruvate, glutamate, malate, succinate), ADP, inhibitors of specific respiratory chain complexes (e.g., rotenone (B1679576) for complex I, antimycin A for complex III), and an uncoupler (e.g., FCCP) to measure maximal respiratory capacity.

-

Application: The effect of this compound on mitochondrial respiration can be determined by adding it to the respiration chamber and measuring the change in oxygen consumption at different respiratory states.

The Role of Nitrite Metabolism in Cardiovascular Physiology: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

The paradigm of nitric oxide (NO) biology has expanded significantly with the recognition of the nitrate-nitrite-NO pathway as a critical alternative source of NO, particularly in hypoxic and ischemic conditions. Once considered inert byproducts of NO metabolism, inorganic nitrate (B79036) and nitrite are now understood to be key players in cardiovascular homeostasis. This technical guide provides an in-depth exploration of this compound metabolism in cardiovascular physiology, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental methodologies, and visualizes complex signaling pathways to offer a comprehensive resource for advancing research and therapeutic development in this field.

Introduction

For decades, the synthesis of nitric oxide (NO), a pivotal signaling molecule in the cardiovascular system, was attributed solely to the enzymatic activity of NO synthames (NOS) on L-arginine. However, a paradigm shift occurred with the discovery of an alternative pathway for NO generation from the sequential reduction of inorganic nitrate (NO₃⁻) and this compound (NO₂⁻). This nitrate-nitrite-NO pathway is of particular interest as it is enhanced in conditions of low oxygen tension (hypoxia), a hallmark of various cardiovascular pathologies.

This guide delves into the core aspects of this compound metabolism, from its dietary sources and endogenous production to its bioactivation and downstream physiological effects. We will examine the key enzymatic and non-enzymatic systems responsible for converting this compound to bioactive NO and explore the therapeutic potential of this compound in conditions such as hypertension and ischemia-reperfusion injury.

The Nitrate-Nitrite-NO Pathway: An Overview

The nitrate-nitrite-NO pathway begins with the consumption of dietary nitrate, primarily from green leafy vegetables.[1] Ingested nitrate is absorbed in the upper gastrointestinal tract, leading to a peak in plasma levels within 15-30 minutes.[2] A significant portion of this circulating nitrate is actively taken up by the salivary glands and secreted into the oral cavity, where commensal bacteria reduce it to this compound. Swallowed this compound then enters the acidic environment of the stomach, where it can be further reduced to NO. A portion of the this compound is also absorbed into the systemic circulation, creating a reservoir of this anion in blood and tissues.

Key Players in this compound Bioactivation

The conversion of this compound to NO is catalyzed by several proteins and enzymes, with their activity often modulated by physiological conditions such as pH and oxygen tension.

-

Xanthine (B1682287) Oxidoreductase (XOR): This enzyme, particularly active in hypoxic conditions, can reduce this compound to NO at its molybdenum site.[3][4]

-

Hemoglobin: Deoxygenated hemoglobin in red blood cells acts as a this compound reductase, with its activity allosterically regulated and maximal near the P50 (the oxygen tension at which hemoglobin is 50% saturated).[5][6]

-

Myoglobin (B1173299): Found in cardiac and skeletal muscle, deoxymyoglobin is a potent this compound reductase, generating NO that can regulate mitochondrial respiration.[7][8]

-

Other Mechanisms: Components of the mitochondrial electron transport chain and non-enzymatic acidic disproportionation also contribute to this compound reduction.

Quantitative Data in this compound Metabolism

Understanding the quantitative aspects of this compound metabolism is crucial for designing and interpreting experiments. The following tables summarize key data from the literature.

Table 1: this compound and Nitrate Concentrations in Biological Compartments

| Biological Compartment | Analyte | Concentration Range | Species | Citation(s) |

| Human Plasma | This compound | 50 - 300 nM | Human | [2][9] |

| Nitrate | 10 - 50 µM | Human | [2] | |

| Human Red Blood Cells | This compound | ~288 nM | Human | |

| Myocardium (baseline) | This compound | ~15 pmol/mg protein | Mouse | [10] |

| Nitrate | ~60 pmol/mg protein | Mouse | [10] | |

| Saliva | Nitrate | ~10 times plasma concentration | Human | [2] |

Table 2: Kinetic Parameters of this compound Reductases

| Enzyme/Protein | Substrate | Km | Vmax / kcat | Conditions | Citation(s) |

| Xanthine Oxidase | This compound | ~2.5 µM | - | pH 6.0, anaerobic | [4] |

| NADH | ~121.7 µM | - | pH 7.0, anaerobic | [4][11] | |

| Deoxyhemoglobin (T-state) | This compound | - | Bimolecular rate constant: 0.12 M⁻¹s⁻¹ | pH 7.4, 25°C | [5] |

| Deoxymyoglobin | This compound | - | Bimolecular rate constant: 11.7 M⁻¹s⁻¹ | pH 7.4, 37°C | [7] |

Table 3: Cardiovascular Effects of this compound and Nitrate Supplementation

| Intervention | Endpoint | Effect Size | Study Population | Citation(s) |

| Dietary Nitrate (250mL beetroot juice daily for 4 weeks) | Systolic Blood Pressure | ↓ 7.7 mmHg | Hypertensive patients | [12] |

| Diastolic Blood Pressure | ↓ 5.2 mmHg | Hypertensive patients | [12] | |

| Intracoronary this compound | Myocardial Infarct Size | 19% reduction (in subgroup) | Acute Myocardial Infarction patients | [13] |

| Intravenous this compound (48 nmol) | Myocardial Infarct Size | 67% reduction | Mice | [14] |

| Dietary this compound (50 mg/L in drinking water for 7 days) | Myocardial Infarct Size | 48% reduction | Mice | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in this compound metabolism is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key pathways and experimental procedures.

Caption: The Nitrate-Nitrite-NO Signaling Pathway.

Caption: Experimental Workflow for this compound Measurement by Chemiluminescence.

Caption: Workflow for Isolated Aortic Ring Vasoreactivity Assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Measurement of this compound in Biological Samples by Chemiluminescence

This method is highly sensitive for quantifying this compound in the low nanomolar range.

Materials:

-

Nitric Oxide Analyzer (e.g., Sievers 280i)

-

Purge vessel

-

Glacial acetic acid

-

Ascorbic acid or Potassium iodide (KI) and Iodine (I₂) for tri-iodide solution

-

Sodium this compound (NaNO₂) standard solutions

-

Hamilton syringe

-

Antifoam reagent (optional)

Procedure:

-

Sample Collection and Preparation:

-

Collect blood in heparinized tubes.

-

Immediately centrifuge at 4,000 x g for 5 minutes at 4°C to separate plasma from red blood cells.

-

For plasma, transfer the supernatant to a new tube. To prevent artefactual this compound formation, some protocols recommend the addition of a preservative solution containing N-ethylmaleimide (NEM) and potassium ferricyanide.[15]

-

Samples can be stored at -80°C.

-

-

Preparation of Reducing Solution:

-

Ascorbic Acid/Acetic Acid Method (specific for this compound): Prepare a fresh solution of 0.5 M ascorbic acid in water. The reaction mixture in the purge vessel typically consists of 7 mL of glacial acetic acid and 1 mL of the ascorbic acid solution.[16]

-

Tri-iodide Method (measures this compound and other nitroso species): Prepare a solution of KI and I₂ in water.

-

-

Chemiluminescence Analysis:

-

Set up the NO analyzer according to the manufacturer's instructions.

-

Add the reducing solution to the purge vessel.

-

Generate a standard curve by injecting known concentrations of NaNO₂ (e.g., 50-300 µL of a 1 µM solution) into the purge vessel.[15]

-

Inject a known volume of the biological sample (e.g., 100 µL of plasma) into the purge vessel.[16]

-

The NO generated from the reduction of this compound is carried by an inert gas to the analyzer, where it reacts with ozone to produce a chemiluminescent signal.

-

The signal is integrated, and the concentration of this compound in the sample is determined by comparison to the standard curve.

-

Isolated Aortic Ring Vasoreactivity Assay

This ex vivo method assesses the direct effect of compounds on vascular tone.[17]

Materials:

-

Male New Zealand white rabbits (or other suitable animal model)

-

Krebs-Henseleit Solution (KHS)

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

-

Dissection instruments

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Phenylephrine or other vasoconstrictor

-

Sodium this compound

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal and carefully dissect the thoracic aorta.

-

Place the aorta in cold KHS and remove excess connective and adipose tissue.

-

Cut the aorta into rings of approximately 3-5 mm in length.

-

For endothelium-denuded rings, gently rub the intimal surface.

-

-

Experimental Setup:

-

Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply an optimal resting tension (typically 1.5-2.0 g).

-

Allow the tissues to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.

-

-

Vasodilation Protocol:

-

Induce a submaximal, stable contraction in the aortic rings using a vasoconstrictor like phenylephrine (e.g., 10⁻⁶ M).

-

Once a stable plateau of contraction is achieved, add sodium this compound in a cumulative manner to generate a concentration-response curve.

-

Record the relaxation response as a percentage of the pre-contraction.

-

In Vivo Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This model is used to evaluate the cardioprotective effects of therapeutic agents.[10][14]

Animals:

-

Male C57BL/6 mice (or other appropriate strain)

Procedure:

-

Anesthesia and Ventilation:

-

Anesthetize the mouse (e.g., with sodium pentobarbital).

-

Intubate and ventilate the animal.

-

-

Surgical Procedure:

-

Perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.

-

-

Ischemia and Reperfusion:

-

Maintain ischemia for a defined period (e.g., 30 minutes).

-

Release the ligature to allow for reperfusion (e.g., for 24 hours).

-

-

This compound Administration:

-

Administer sodium this compound (e.g., 48 nmol) via a specified route (e.g., intraperitoneal, intravenous, or intracardiac) at a specific time point (e.g., 5 minutes before reperfusion).[14]

-

-

Infarct Size Determination:

-

At the end of the reperfusion period, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (AAR).

-

Excise the heart, slice it, and incubate the slices in triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.

-

Calculate the infarct size as a percentage of the AAR.

-

Conclusion and Future Directions

The growing body of evidence firmly establishes the nitrate-nitrite-NO pathway as a crucial component of cardiovascular physiology. The ability of this compound to serve as a hypoxia-inducible source of NO has significant therapeutic implications for a range of cardiovascular diseases characterized by ischemic and hypoxic insults. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the mechanisms of this compound bioactivation and translate these findings into novel therapeutic strategies.

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: A deeper understanding of the tissue-specific metabolism of this compound and the factors influencing its bioavailability is needed.

-

Clinical Trials: Well-designed clinical trials are required to definitively establish the efficacy and safety of this compound-based therapies in various cardiovascular diseases.

-

Biomarker Development: Identifying reliable biomarkers of this compound metabolism and NO generation will be essential for personalizing therapeutic interventions.

By continuing to explore the intricacies of this compound metabolism, the scientific and medical communities can unlock its full potential for improving cardiovascular health.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Nitrate and this compound in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xanthine Oxidoreductase-Catalyzed Reduction of this compound to Nitric Oxide: Insights Regarding Where, When and How - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic function of hemoglobin as a this compound reductase that produces NO under allosteric control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ashpublications.org [ashpublications.org]

- 8. The functional this compound reductase activity of the heme-globins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of vascular myoglobin in this compound-mediated blood vessel relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary this compound supplementation protects against myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduction of this compound to nitric oxide catalyzed by xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary nitrate provides sustained blood pressure lowering in hypertensive patients: a randomized, phase 2, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. JCI - Cytoprotective effects of this compound during in vivo ischemia-reperfusion of the heart and liver [jci.org]

- 15. Measurement of this compound in Blood Samples Using the Ferricyanide-Based Hemoglobin Oxidation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of Plasma this compound by Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Biochemical Properties of the Nitrite Ion: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Nitrite Ion's Role in Mammalian Physiology, Signaling, and Toxicology, Complete with Experimental Protocols and Quantitative Data.

Abstract

The this compound ion (NO₂⁻), once considered an inert metabolic byproduct of nitric oxide (NO), has emerged as a critical signaling molecule and a key player in a range of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the biochemical properties of this compound, with a particular focus on its role in the nitrate-nitrite-nitric oxide pathway. We delve into its chemical characteristics, its function as a signaling molecule in hypoxic vasodilation, and its toxicological implications. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the quantification of this compound and related species, a summary of key quantitative data, and visual representations of relevant signaling pathways and experimental workflows.

Core Biochemical Properties of the this compound Ion

The this compound ion is a small, inorganic anion with the chemical formula NO₂⁻. Its structure consists of a central nitrogen atom bonded to two oxygen atoms, with a delocalized negative charge. This seemingly simple molecule possesses a rich and complex biochemistry that is central to its physiological functions.

Chemical Properties

This compound is a relatively stable anion but can participate in a variety of chemical reactions, including oxidation, reduction, and nitrosation. It is the conjugate base of the weak and unstable nitrous acid (HNO₂), with a pKa of approximately 3.3.[1] This property is crucial in acidic environments, such as the stomach, where the formation of nitrous acid can lead to the generation of various reactive nitrogen species.

This compound can be both an oxidizing and a reducing agent. It can be oxidized to the more stable nitrate (B79036) ion (NO₃⁻) or reduced to nitric oxide (NO), nitrous oxide (N₂O), or ammonia (B1221849) (NH₃), depending on the reaction conditions and the presence of specific enzymes or reducing agents.[2]

Physiological Roles and as a Signaling Molecule

For many years, this compound was viewed simply as an end-product of NO metabolism. However, a paradigm shift has occurred, and it is now recognized as a crucial signaling molecule in its own right.[3][4] this compound serves as a biological reservoir of NO, particularly in environments with low oxygen tension (hypoxia), where the classical L-arginine-dependent nitric oxide synthase (NOS) enzymes are less active.[5][6]

This role is central to the nitrate-nitrite-nitric oxide pathway , a physiological process that complements the traditional NOS pathway for NO generation.[7] This pathway is particularly important for cardiovascular health, regulating blood pressure, and protecting tissues from ischemic damage.[7][8]

The Nitrate-Nitrite-Nitric Oxide Signaling Pathway

The nitrate-nitrite-NO pathway is a key mechanism for NO generation, especially under hypoxic conditions. This pathway involves the sequential reduction of nitrate to this compound, and then this compound to NO.

Pathway Overview

Dietary nitrate, abundant in green leafy vegetables, is absorbed in the upper gastrointestinal tract.[9] A significant portion of this nitrate is actively concentrated in the salivary glands and secreted into the oral cavity.[9] Commensal bacteria on the tongue then reduce the nitrate to this compound.[5] This this compound is swallowed and absorbed into the bloodstream, where it can be further reduced to NO in various tissues, a process that is enhanced under hypoxic and acidic conditions.[6][7]

Key Enzymatic and Non-Enzymatic Reduction of this compound

Several proteins and enzymes can facilitate the reduction of this compound to NO, particularly under hypoxic conditions. These include:

-

Deoxyhemoglobin and Deoxymyoglobin: In their deoxygenated state, the heme iron of hemoglobin and myoglobin (B1173299) can reduce this compound to NO. This process is allosterically regulated, with the rate of this compound reduction increasing as oxygen saturation decreases.[10]

-

Xanthine Oxidoreductase (XOR): This enzyme, present in various tissues, can reduce both nitrate and this compound to NO, especially under ischemic conditions.[11]

-

Mitochondrial Enzymes: Components of the mitochondrial electron transport chain have also been implicated in this compound reduction.[12]

-

Acidic Disproportionation: In acidic environments, such as the stomach or ischemic tissues, nitrous acid can undergo disproportionation to yield NO and nitrate.[1]

Quantitative Data on this compound Biochemistry

A thorough understanding of the biochemical properties of this compound requires an appreciation of the quantitative aspects of its interactions and effects. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of this compound-Metabolizing Enzymes

| Enzyme/Protein | Substrate | K_m (µM) | V_max (s⁻¹) | Rate Constant (M⁻¹s⁻¹) | Conditions |

| This compound Reductase (Alcaligenes faecalis S-6) | This compound | 50 ± 20 | 8 ± 1 | - | Single-molecule experiments.[13] |

| Deoxymyoglobin | This compound | - | - | 12 | 37°C, pH 7.4.[10] |

| Ferryl Myoglobin | Nitric Oxide | - | - | (17.9 ± 0.5) x 10⁶ | pH 7.5, 20°C.[2] |

Table 2: Binding Affinities and Effective Concentrations of this compound

| Interaction | Dissociation Constant (K_d) | Effective Concentration | Biological Effect |

| This compound binding to Methemoglobin | 1.1 - 1.8 mM (classical observations) | - | Varies with conditions, higher affinity at lower pH and low this compound:methemoglobin ratios.[14] |

| This compound-induced vasodilation (in vivo) | - | 1-10 µmol/L | Pharmacological effects observed.[12] |

| This compound-induced vasodilation (in vivo) | - | ED₅₀ ≈ 30 µmol/kg (iv) | In rats.[15] |

| This compound-induced vasodilation (isolated aortic rings) | - | 10 µmol/L | Under hypoxic conditions.[16] |

Table 3: Physiological and Toxicological Concentrations of this compound

| Fluid | Physiological Concentration | Toxic Concentration | Notes |

| Plasma (fasted) | 0.01 - 0.02 µg/mL (0.22 - 0.43 µM) | - | [17] |

| Venous Blood (unrestricted diet) | Average 0.33 µg/mL (7.17 µM) | - | [17] |

| Postmortem Blood (intoxication) | 1.0 - 529 µg/mL | - | [17] |

| - | - | Ingestion of 0.2 - 0.5 g | Symptoms of intoxication reported.[17] |

| - | - | Lethal dose: 0.3 - 2.6 g | [17] |

Experimental Protocols for this compound Research

Accurate and reliable measurement of this compound and its metabolites is crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of this compound and Nitrate in Biological Samples

Two of the most common methods for quantifying this compound and nitrate are the Griess assay and chemiluminescence.

The Griess assay is a colorimetric method based on the diazotization reaction first described by Peter Griess.[18] It is a relatively simple and cost-effective method for measuring this compound concentrations.

Principle: In an acidic medium, this compound reacts with an amine (e.g., sulfanilamide) to form a diazonium salt. This salt then couples with a second aromatic amine (e.g., N-(1-naphthyl)ethylenediamine) to produce a stable, colored azo compound. The intensity of the color, which is proportional to the this compound concentration, is measured spectrophotometrically at approximately 540 nm.[19][20]

Detailed Protocol (for Plasma Samples):

-

Sample Preparation:

-

Collect blood samples in heparinized tubes.

-

Centrifuge at 4°C to separate plasma.

-

To deproteinize the plasma, add chilled acetonitrile (B52724) in a 1:2 (v/v) ratio of plasma to acetonitrile.[21]

-

Vortex and centrifuge at 12,000 rpm for 10 minutes.[22]

-

Collect the supernatant for analysis.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of sodium this compound (e.g., 1 mM) in ultrapure water.

-

Perform serial dilutions to create a standard curve ranging from approximately 1 to 100 µM.

-

-

Griess Reaction:

-

In a 96-well plate, add 50 µL of deproteinized sample or standard to each well.[23]

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[23]

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.[23]

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.[24]

-

Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

-

For Nitrate Measurement: To measure nitrate, it must first be reduced to this compound. This can be achieved using enzymes like nitrate reductase or chemical reducing agents such as vanadium(III) chloride.[5] The total this compound concentration (original this compound + reduced nitrate) is then measured using the Griess assay. The nitrate concentration is calculated by subtracting the initial this compound concentration from the total this compound concentration.

Chemiluminescence is a highly sensitive method for the detection of NO and its metabolites, with detection limits in the low nanomolar range.[5][25]

Principle: This method is based on the gas-phase reaction between NO and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light is directly proportional to the NO concentration. To measure this compound, it is first chemically reduced to NO using a reducing agent such as tri-iodide (I₃⁻).[5] For nitrate measurement, a stronger reducing agent like vanadium(III) chloride is used.[5]

Detailed Protocol:

-

Sample Preparation:

-

Prepare samples as described for the Griess assay, ensuring proper preservation to prevent ex vivo changes in this compound and nitrate levels. A common preservative solution contains potassium ferricyanide (B76249) and N-ethylmaleimide.[5]

-

-

Chemiluminescence Analyzer Setup:

-

Set up the chemiluminescence NO analyzer according to the manufacturer's instructions. This typically involves a reaction chamber, an ozone generator, a photomultiplier tube, and a data acquisition system.

-

-

This compound Measurement:

-

Prepare a tri-iodide reducing solution (e.g., potassium iodide and iodine in acetic acid).

-

Inject a known volume of the prepared sample into the reaction vessel containing the tri-iodide solution.

-

The generated NO gas is carried by an inert gas (e.g., nitrogen) into the chemiluminescence detector.

-

Record the signal and quantify the NO produced by comparing it to a standard curve generated with known concentrations of sodium this compound.

-

-

Nitrate Measurement:

-

Prepare a vanadium(III) chloride reducing solution in hydrochloric acid.

-

Inject a separate aliquot of the sample into the reaction vessel containing the heated vanadium(III) chloride solution.

-

This reduces both nitrate and this compound to NO.

-

Measure the total NO produced and calculate the nitrate concentration by subtracting the this compound-derived NO signal (obtained in the previous step).

-

Assessment of Methemoglobinemia

Methemoglobinemia is a condition characterized by elevated levels of methemoglobin in the blood, which can be induced by high concentrations of this compound.

Principle: Methemoglobin is a form of hemoglobin in which the ferrous (Fe²⁺) iron of the heme group has been oxidized to the ferric (Fe³⁺) state. This renders the hemoglobin unable to bind and transport oxygen. The quantification of methemoglobin is typically performed using co-oximetry, which is a spectrophotometric method.[26][27] A simple bedside test can also provide a qualitative assessment.

Detailed Protocol (Co-oximetry):

-

Sample Collection:

-

Collect a whole blood sample in a heparinized syringe or tube.

-

-

Measurement: